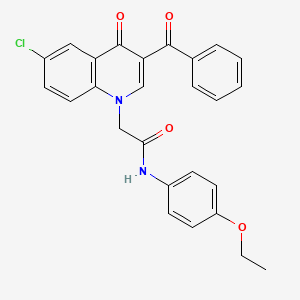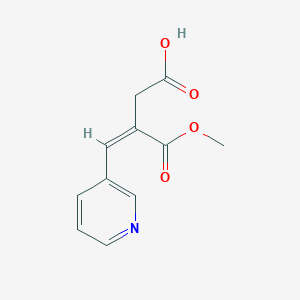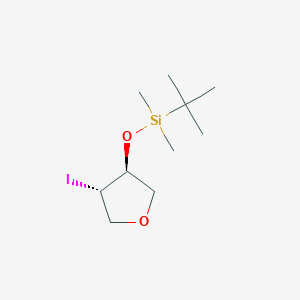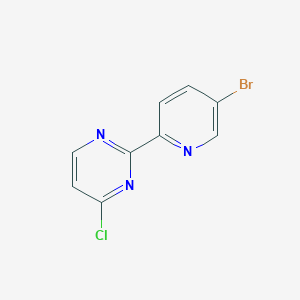![molecular formula C18H17FN2O2 B2599518 3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione CAS No. 1008012-02-9](/img/structure/B2599518.png)
3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione” is a compound with the molecular formula C18H17FN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement . The molecule’s structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The compound has a molecular weight of 312.344. Other physical and chemical properties specific to “this compound” are not detailed in the available resources.Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Applications
- The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the potential of similar compounds in chemical synthesis, particularly involving acylation reactions (Jones et al., 1990).
- Efficient one-step synthesis methods for Nα-urethane-protected β- and γ-amino acids from related compounds show the versatility of pyrrolidine diones in synthesizing biologically relevant molecules (Cal et al., 2012).
Biomedical and Antiviral Applications
- Compounds structurally related to the query chemical have shown significant in vitro antiviral activity against influenza viruses, highlighting their potential in antiviral drug development (Rashan et al., 1989).
- Analogues based on phenylpyrrolidine-2,5-dione have been evaluated for their inhibitory activity toward human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems, indicating potential applications in addressing hormonal imbalances and related diseases (Daly et al., 1986).
Enzyme Inhibition and Pharmacological Properties
- The synthesis and study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase suggest potential therapeutic applications in conditions like hyperoxaluria (Rooney et al., 1983).
- A study on the synthesis and antioxidant activity of N-aminomethyl derivatives of certain anticonvulsants provides insight into the modification of pyrrolidine diones for enhanced pharmacological properties (Hakobyan et al., 2020).
Novel Compounds and Sensing Applications
- The development of a fluorescent pH sensor constructed from a heteroatom-containing luminogen with tunable AIE and ICT characteristics, derived from structural analogues of the query chemical, showcases the potential of these compounds in sensing and detection technologies (Yang et al., 2013).
Mecanismo De Acción
The mechanism of action for pyrrolidine derivatives can vary depending on their specific structure and target. For example, some pyrrolidine derivatives have been found to inhibit COX-2 . The specific mechanism of action for “3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione” is not detailed in the available resources.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-ethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-12-7-9-13(10-8-12)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIZRWNNPYDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)




![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)
![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)
![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)
![2-[[1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2599451.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)
![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)
